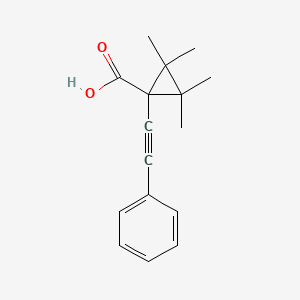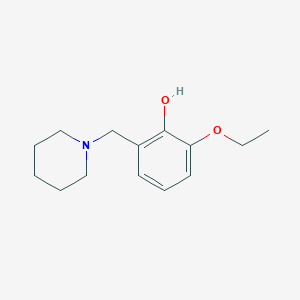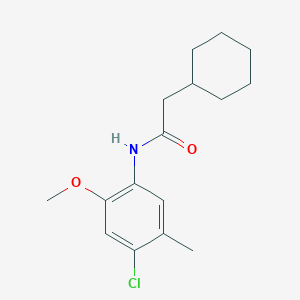![molecular formula C14H20N2O3S B5882190 N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to modulate certain biological pathways, making it a promising tool for investigating the underlying mechanisms of various diseases and disorders. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a key role in cellular signaling. By inhibiting these enzymes, N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide can alter the activity of downstream signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurobiology, N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin. In immunology, this compound has been shown to modulate the activity of immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to selectively modulate specific signaling pathways. This allows researchers to investigate the underlying mechanisms of various diseases and disorders in a targeted and precise manner. However, one limitation of using this compound is its potential toxicity. N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been shown to have cytotoxic effects on certain cell types, which could limit its use in certain research applications.
Orientations Futures
There are several future directions for research involving N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of more selective and potent analogs of this compound, which could have improved efficacy and reduced toxicity. Another area of research is the investigation of the role of specific signaling pathways in various diseases and disorders, using N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide as a tool. Additionally, this compound could have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases, which could be explored in future research.
Méthodes De Synthèse
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the reaction of 2-aminobenzamide with cyclohexyl isocyanate, followed by the addition of methylsulfonyl chloride. The resulting product is then purified through various methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been used in a variety of scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurobiology, N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide has been used to study the role of certain neurotransmitters in the brain. In immunology, this compound has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-13-10-6-5-9-12(13)14(17)15-11-7-3-2-4-8-11/h5-6,9-11,16H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLKOKKXWRHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)



![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)


![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)



